5-(4-Boc-aminophenyl)-3-methylphenol chemical structure and properties
5-(4-Boc-aminophenyl)-3-methylphenol chemical structure and properties
An In-Depth Technical Guide to 5-(4-Boc-aminophenyl)-3-methylphenol
Prepared by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 5-(4-Boc-aminophenyl)-3-methylphenol, a bifunctional aromatic compound of significant interest to researchers in medicinal chemistry and materials science. By dissecting its structure, properties, synthesis, and reactive potential, this document serves as a crucial resource for professionals engaged in drug development and advanced materials synthesis.
Part 1: Core Chemical Identity and Physicochemical Properties
5-(4-Boc-aminophenyl)-3-methylphenol is a synthetic organic compound characterized by a central biaryl structure. This structure links a 3-methylphenol (also known as m-cresol) moiety to a phenyl ring bearing a tert-butoxycarbonyl (Boc) protected amine. This unique combination of a nucleophilic phenol and a protected amine makes it a versatile intermediate for multi-step organic synthesis.
The chemical structure is as follows:
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | tert-butyl (4'-hydroxy-5'-methyl-[1,1'-biphenyl]-4-yl)carbamate | N/A |
| CAS Number | 1261890-14-5 | [1] |
| Molecular Formula | C₁₈H₂₁NO₃ | [1] |
| Molecular Weight | 299.36 g/mol | [1] |
| SMILES | Cc1cc(O)cc(-c2ccc(NC(=O)OC(C)(C)C)cc2)c1 | [1] |
| Melting Point | Data not publicly available; requires experimental determination. | [1] |
| Boiling Point | Data not publicly available; requires experimental determination. | [1] |
| Density | Data not publicly available; requires experimental determination. | [1] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, ethyl acetate, dichloromethane, and DMSO. Poorly soluble in water. | N/A |
Part 2: Predicted Spectroscopic Profile
While experimental spectra for this specific compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and structural confirmation during synthesis.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features | Rationale |
| ¹H NMR | δ ~9.5-10.0 (s, 1H, Ar-OH), δ ~9.0-9.5 (s, 1H, N-H), δ ~7.3-7.5 (m, 4H, Ar-H of Boc-phenyl), δ ~6.6-6.8 (m, 3H, Ar-H of phenol), δ ~2.3 (s, 3H, Ar-CH₃), δ ~1.5 (s, 9H, -C(CH₃)₃) | The phenolic and N-H protons are acidic and appear far downfield.[2] The aromatic protons are split based on their coupling partners. The methyl and Boc groups appear as sharp singlets due to the absence of adjacent protons. |
| ¹³C NMR | δ ~168-170 (C=O), δ ~155-157 (Ar C-O), δ ~135-145 (quaternary Ar C's), δ ~115-130 (Ar C-H's), δ ~80 (quaternary C of Boc), δ ~28 (CH₃ of Boc), δ ~21 (Ar-CH₃) | The carbonyl carbon of the Boc group is significantly deshielded.[3][4] Aromatic carbons span a wide range, with those attached to heteroatoms appearing further downfield. The aliphatic carbons of the methyl and Boc groups are found in the upfield region. |
| IR (cm⁻¹) | 3400-3200 (broad, O-H stretch), 3350-3250 (sharp, N-H stretch), 3100-3000 (C-H stretch, aromatic), 2980-2950 (C-H stretch, aliphatic), ~1700 (strong, C=O stretch, carbamate), 1610 & 1520 (C=C stretch, aromatic), 1250 & 1160 (C-O stretch) | The O-H peak is typically broad due to hydrogen bonding.[5] The N-H stretch is sharper. The most prominent peak is the strong carbonyl stretch of the Boc protecting group. The region below 1500 cm⁻¹ is the fingerprint region, containing complex vibrations. |
| MS (ESI+) | m/z 300 [M+H]⁺, m/z 244 [M-C₄H₈+H]⁺, m/z 200 [M-Boc+H]⁺ | The expected molecular ion peak corresponds to the protonated molecule. Common fragmentation pathways include the loss of isobutylene (56 Da) from the Boc group or the loss of the entire Boc group (100 Da).[5] |
Part 3: Synthesis and Purification
The most logical and industrially scalable approach to synthesizing 5-(4-Boc-aminophenyl)-3-methylphenol is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This method is renowned for its high efficiency and functional group tolerance.
Synthetic Rationale: The strategy involves coupling an arylboronic acid (or its pinacol ester equivalent) with an aryl halide. The choice of coupling partners is critical for maximizing yield and minimizing side reactions. For this synthesis, we propose the coupling of (4-(tert-butoxycarbonylamino)phenyl)boronic acid with 5-bromo-3-methylphenol . This choice is strategic because arylboronic acids are generally stable and commercially available, and the phenolic hydroxyl group does not typically interfere with the Suzuki coupling mechanism.
Caption: Suzuki-Miyaura cross-coupling synthesis workflow.
Detailed Experimental Protocol
Materials:
-
5-Bromo-3-methylphenol (1.0 eq)
-
(4-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-3-methylphenol (1.0 eq), (4-(tert-butoxycarbonylamino)phenyl)boronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is crucial as the palladium catalyst is sensitive to oxygen.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq). Subsequently, add the solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via cannula. The solution should be sufficiently dilute to ensure all reagents are dissolved upon heating.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100°C) with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting aryl bromide spot and the appearance of a new, more polar product spot indicates reaction progression. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with deionized water (2x) and then with brine (1x). The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure 5-(4-Boc-aminophenyl)-3-methylphenol.
Part 4: Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles with side shields.[7][8]
-
Handling: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.[6][8] Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area thoroughly with water.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[9]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
Part 5: Applications and Further Reactions
5-(4-Boc-aminophenyl)-3-methylphenol is not typically an end-product but rather a strategic intermediate. Its value lies in the orthogonal reactivity of its two primary functional groups.
-
Deprotection of the Amine: The Boc group is a robust protecting group that can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) in dichloromethane) without affecting other parts of the molecule.[4] This unmasks the primary aniline, 5-(4-aminophenyl)-3-methylphenol, a key precursor for synthesizing dyes, polymers, and pharmacologically active molecules.
-
Reactions at the Phenolic Hydroxyl: The phenol group is a versatile handle for introducing further diversity. It can undergo:
-
O-Alkylation (Williamson Ether Synthesis): Reaction with an alkyl halide under basic conditions to form an ether linkage.
-
O-Acylation: Reaction with an acyl chloride or anhydride to form an ester.
-
Electrophilic Aromatic Substitution: The hydroxyl group is an ortho-, para-director, activating the aromatic ring for further functionalization.
-
Caption: Key synthetic transformations of the title compound.
This dual functionality allows for a modular approach in drug discovery, where different groups can be appended to either the nitrogen or the oxygen to explore the structure-activity relationship (SAR) of a new chemical series.
References
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Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. International Journal of Chemical Research, 5(3), 1-4. Retrieved from [Link]
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Javed, S., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Critical Reviews in Analytical Chemistry. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-m-cresol. National Institutes of Health. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE. Retrieved from [Link]
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StudySmarter. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
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Arctom. (n.d.). [CAS NO. 1261916-66-8] 3-(4-BOC-Aminophenyl)phenol. Retrieved from [Link]
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Stenutz. (n.d.). 3-methylphenol. Retrieved from [Link]
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MDPI. (2023, March 27). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Retrieved from [Link]
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Aouf, N. E., et al. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. European Journal of Chemistry, 3(3), 305-309. Retrieved from [Link]
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Cosmetic Ingredient Review. (2022, January 12). Amended Safety Assessment of 4-Amino-m-Cresol as Used in Cosmetics. Retrieved from [Link]
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